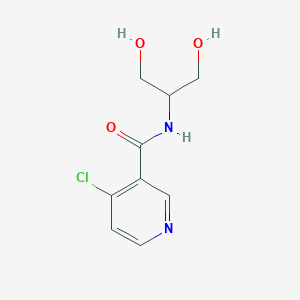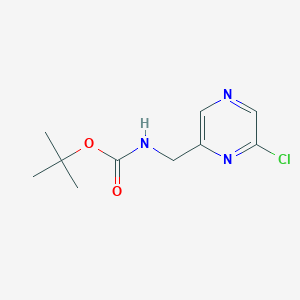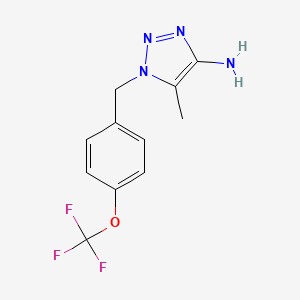
4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide
Overview
Description
4-Chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide is a chemical compound with the CAS Number: 1519686-12-4 and a linear formula of C9H11CLN2O3 . It has a molecular weight of 230.65 . This compound has gained significant attention in various fields of research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O3/c10-8-1-2-11-3-7(8)9(15)12-6(4-13)5-14/h1-3,6,13-14H,4-5H2,(H,12,15) .Scientific Research Applications
Synthesis in Medicinal Chemistry
4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide and its derivatives have been explored for their synthesis applications in medicinal chemistry. For instance, Hu Yong-an (2012) demonstrated the synthesis of the anti-infective agent Nevirapine using a related compound, highlighting the relevance of such compounds in drug synthesis and medicinal applications (Hu Yong-an, 2012).
Agrochemical Applications
The compound's derivatives have been studied for their potential as environmentally friendly agrochemicals. A 2022 study by Stachowiak et al. used a derivative of nicotinamide (vitamin B3), which includes this compound, for the sustainable synthesis of organic salts with applications as agrochemicals. These salts demonstrated enhanced herbicidal activity compared to some reference herbicides (Stachowiak et al., 2022).
Supramolecular Chemistry
In supramolecular chemistry, nicotinamide, including its derivatives like this compound, has been employed in synthesizing copper(II) complexes. For example, J. Halaška et al. (2013) used nicotinamide in the synthesis of copper(II) chlorobenzoates, highlighting the use of nicotinamide derivatives in creating supramolecular structures (J. Halaška et al., 2013).
Role in Kinase Inhibition and Cellular Functions
Nicotinamide, a form of vitamin B3 to which this compound is related, has been found to play a role in kinase inhibition and cellular functions. Ya Meng et al. (2018) discovered that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells by inhibiting multiple kinases (Ya Meng et al., 2018).
Antimalarial Effects
Additionally, nicotinamide has been studied for its antimalarial effects. Sergey O. Tcherniuk et al. (2017) demonstrated that nicotinamide alone and in combination with other antimalarial drugs effectively inhibits the growth of P. falciparum, suggesting the potential of its derivatives in antimalarial treatments (Sergey O. Tcherniuk et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-8-1-2-11-3-7(8)9(15)12-6(4-13)5-14/h1-3,6,13-14H,4-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCJNAUVXXIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate](/img/structure/B1405876.png)


![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)


![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)

![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)


![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)